4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one” is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives are known for their broad spectrum of biological activities . They have been the focus of interest due to their confirmed biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of the compound includes a 1,2,4-oxadiazole ring attached to a bromophenyl group and a dimethylphenyl group . The exact molecular structure analysis is not available in the retrieved information.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 241.04100, a density of 1.853g/cm3, and a boiling point of 286.671ºC at 760 mmHg . Other physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Thermally Stable Polymers
Compounds with 1,3,4-oxadiazole rings have been used in the synthesis of new, thermally stable polyimides and poly(amide-imide)s. These polymers exhibit high solubility in polar and aprotic solvents and demonstrate significant thermal stability, making them suitable for applications requiring materials that can withstand high temperatures without degrading. Additionally, some of these polymers have shown potential in metal ion adsorption, suggesting their utility in environmental cleanup and filtration technologies (Mansoori et al., 2012).
Anticancer Agents
Another area of research involves the investigation of 1,2,4-oxadiazole derivatives as apoptosis inducers and potential anticancer agents. These compounds have been evaluated for their activity against various cancer cell lines, with some showing promising results in inducing apoptosis, a process of programmed cell death. The identification of molecular targets for these compounds, such as TIP47 (a protein associated with insulin-like growth factor II receptor), underscores their potential in cancer therapy (Zhang et al., 2005).
Antibacterial and Antitubercular Agents
The synthesis of new compounds featuring 1,2,4-oxadiazole rings has also been explored for their antibacterial and antitubercular activities. Some of these synthesized compounds have been found to exhibit good to moderate activity against various bacterial strains, including Mycobacterium tuberculosis, highlighting their potential as novel antibacterial and antitubercular agents (Bayrak et al., 2009).
Organic Electronics and Light-Emitting Devices
1,2,4-Oxadiazole derivatives have been incorporated into polymers used in organic electronics, particularly in the development of light-emitting diodes (OLEDs) and other optoelectronic devices. These materials have been shown to possess excellent electron-transporting properties and the ability to block excitons, contributing to the high efficiency and performance of OLEDs across the basic color spectrum (Shih et al., 2015).
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out mouth with copious amounts of water for at least 15 minutes .
Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this structure have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it could act as an inhibitor, preventing the enzyme from carrying out its function. If it targets a receptor, it could act as an agonist or antagonist, either activating or blocking the receptor .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could affect its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-12-3-8-17(13(2)9-12)24-11-15(10-18(24)25)20-22-19(23-26-20)14-4-6-16(21)7-5-14/h3-9,15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNONOARLOCGDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.